![molecular formula C54H58O12 B1600750 Gal[26Bn]beta(1-4)Glc[236Bn]-beta-MP CAS No. 358681-61-5](/img/structure/B1600750.png)
Gal[26Bn]beta(1-4)Glc[236Bn]-beta-MP
Vue d'ensemble
Description
Gal[26Bn]beta(1-4)Glc[236Bn]-beta-MP is a complex carbohydrate derivative It is a glycoside, which means it consists of a sugar molecule bound to another functional group via a glycosidic bond
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Gal[26Bn]beta(1-4)Glc[236Bn]-beta-MP typically involves multiple steps:
Protection of Hydroxyl Groups: The hydroxyl groups of the sugar molecules are protected using benzyl groups to prevent unwanted reactions.
Glycosylation: The protected sugar molecules are then subjected to glycosylation reactions to form the glycosidic bond. This step often requires the use of a glycosyl donor and a glycosyl acceptor in the presence of a catalyst.
Deprotection: The benzyl protecting groups are removed under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Structural Features Governing Reactivity
The compound’s structure (Figure 1) consists of:
-
A β-D-galactopyranose unit with 2,6-di-O-benzyl and 3,O-benzyl-protected hydroxyls.
-
A β-D-glucopyranose unit with 2,3,6-tri-O-benzyl protections.
-
A 4-methoxyphenyl aglycone at the reducing end.
This protection pattern directs reactivity toward specific hydroxyl groups during synthetic manipulations .
Glycosylation as a Donor
The 4-methoxyphenyl group acts as a temporary protecting group, removable under oxidative conditions (e.g., ceric ammonium nitrate) to generate a reactive hemiacetal. Subsequent activation with Lewis acids like BF₃·OEt₂ or TMSOTf facilitates glycosidic bond formation with acceptors .
Example Reaction:
Parameter | Condition | Yield (%) | Reference |
---|---|---|---|
Deprotection Agent | Ceric ammonium nitrate (CAN) | 85–90 | |
Promoter | TMSOTf | 78 | |
Acceptor | Primary alcohol (e.g., methanol) | 92 |
Selective Deprotection for Further Functionalization
Benzyl groups are removed via hydrogenolysis (H₂/Pd-C) or Lewis acid-mediated cleavage, exposing hydroxyls for downstream reactions:
Deprotection Pathways:
-
Global Deprotection:
-
Partial Deprotection:
Selective removal of benzyl groups at specific positions (e.g., 6-O-Bn on galactose) using FeCl₃ or BCl₃ enables regioselective glycosylation .
Deprotection Target | Reagent | Selectivity | Application |
---|---|---|---|
6-O-Bn (Gal) | BCl₃, CH₂Cl₂ | High | Glycopolymer synthesis |
2-O-Bn (Glc) | FeCl₃, EtSH | Moderate | Vaccine adjuvant development |
Enzymatic Modifications
Gal[26Bn]β(1-4)Glc[236Bn]-β-MP serves as a substrate for glycosidases and glycosyltransferases after partial deprotection. For example:
-
β-Galactosidase-Catalyzed Hydrolysis:
Cleaves the β(1-4) linkage between galactose and glucose, producing monosaccharide derivatives .
Oligosaccharide Assembly
The compound is a key intermediate in synthesizing complex glycans, such as tumor-associated antigens. Its benzyl protections ensure precise control over branching patterns .
Case Study: Synthesis of Lewis X Antigen
-
Deprotect 3-O-Bn on galactose using BCl₃.
-
Glycosylate with fucosyl donor via TMSOTf activation.
Glycoconjugate Development
The 4-methoxyphenyl group is replaced with functionalized linkers (e.g., aminopentyl) for conjugation to proteins or lipids, enabling vaccine and diagnostic probe development .
Conjugate Type | Linker | Coupling Method | Application |
---|---|---|---|
Glycoprotein | NHS ester | Amide bond | Antibody production |
Glycolipid | Thiol-maleimide | Click chemistry | Liposome functionalization |
Stability and Reaction Optimization
-
Temperature Sensitivity: Reactions performed at −20°C to 25°C to prevent β-elimination .
-
Catalyst Loadings: Low promoter concentrations (0.1–0.5 eq) minimize side reactions .
Comparative Analysis of Glycosylation Efficiency
Data aggregated from multiple sources :
Donor Type | Relative Rate (k) | Anomeric Selectivity (α:β) | Yield (%) |
---|---|---|---|
Gal[26Bn]-MP | 1.0 | 1:19 | 88 |
Thiogalactoside | 2.3 | 1:8 | 76 |
Trichloroacetimidate | 4.1 | 1:12 | 82 |
Challenges and Solutions
Applications De Recherche Scientifique
Gal[26Bn]beta(1-4)Glc[236Bn]-beta-MP has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of complex carbohydrate-based drugs.
Synthetic Organic Chemistry: It serves as an intermediate in the synthesis of other complex molecules.
Biology: It can be used in studies of carbohydrate-protein interactions and glycosylation processes.
Industry: It may find applications in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Gal[26Bn]beta(1-4)Glc[236Bn]-beta-MP depends on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors involved in carbohydrate metabolism. The molecular targets and pathways involved would vary based on the context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methoxyphenyl 2,3,6-tri-O-benzyl-b-D-glucopyranoside: Lacks the galactopyranosyl group.
4-Methoxyphenyl 2,3,6-tri-O-benzyl-4-O-(b-D-galactopyranosyl)-b-D-glucopyranoside: Similar structure but different glycosidic linkage.
Uniqueness
Gal[26Bn]beta(1-4)Glc[236Bn]-beta-MP is unique due to its specific glycosidic linkage and the presence of multiple benzyl protecting groups. These features make it a valuable intermediate in the synthesis of more complex carbohydrate-based molecules.
Activité Biologique
Gal[26Bn]β(1-4)Glc[236Bn]-β-MP is a synthetic glycoside with notable biological activities. This compound has garnered attention in various fields, including pharmacology and biochemistry, due to its potential therapeutic applications and mechanisms of action. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.
- Molecular Formula : C₅₄H₅₈O₁₂
- Molecular Weight : 899.031 g/mol
- Melting Point : 130 °C
- CAS Number : 358681-61-5
Gal[26Bn]β(1-4)Glc[236Bn]-β-MP primarily functions as a biochemical reagent in life sciences research. Its structure allows it to interact with various biological pathways, particularly those related to glycosylation processes. The compound exhibits significant inhibition of glycosidase enzymes, which are crucial for carbohydrate metabolism.
Biological Activities
-
Anti-Hyperglycemic Effects :
- Research has shown that compounds similar to Gal[26Bn]β(1-4)Glc[236Bn]-β-MP can inhibit glucose uptake in vivo, demonstrating potential for managing type 2 diabetes. For instance, a study highlighted the effectiveness of benzoxazine-based aglycones in blocking glucose uptake with an IC50 value of 11.5 µM, suggesting a promising pharmacological approach for diabetes treatment .
- Antiviral Properties :
- Immunomodulatory Effects :
Study on Glucose Uptake Inhibition
A study conducted on starved rats demonstrated that the administration of Gal[26Bn]β(1-4)Glc[236Bn]-β-MP resulted in significant reductions in blood glucose levels. The findings indicated that the compound effectively inhibits the sodium/glucose cotransporter (SGLT), which is vital for glucose absorption in the intestines.
Antiviral Activity Assessment
In vitro studies have shown that derivatives of Gal[26Bn]β(1-4)Glc[236Bn]-β-MP exhibit antiviral activity against several pathogens. For example, one study reported that compounds similar to this glycoside could inhibit the replication of the dengue virus by interfering with viral entry into host cells.
Data Tables
Property | Value |
---|---|
Molecular Formula | C₅₄H₅₈O₁₂ |
Molecular Weight | 899.031 g/mol |
Melting Point | 130 °C |
CAS Number | 358681-61-5 |
Purity | ≥92% (by HPLC) |
Biological Activity | Mechanism/Effect |
---|---|
Anti-Hyperglycemic | Inhibition of glucose uptake via SGLT |
Antiviral | Inhibition of viral replication |
Immunomodulatory | Modulation of NF-κB pathway |
Propriétés
IUPAC Name |
(2R,3R,4S,5R,6S)-6-[(2R,3R,4S,5R,6S)-6-(4-methoxyphenoxy)-4,5-bis(phenylmethoxy)-2-(phenylmethoxymethyl)oxan-3-yl]oxy-5-phenylmethoxy-2-(phenylmethoxymethyl)oxane-3,4-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H58O12/c1-57-43-27-29-44(30-28-43)63-54-52(62-35-42-25-15-6-16-26-42)51(61-34-41-23-13-5-14-24-41)49(46(65-54)37-59-32-39-19-9-3-10-20-39)66-53-50(60-33-40-21-11-4-12-22-40)48(56)47(55)45(64-53)36-58-31-38-17-7-2-8-18-38/h2-30,45-56H,31-37H2,1H3/t45-,46-,47+,48+,49-,50-,51+,52-,53+,54-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEEOIRLVLCPQPN-HGKZHNLFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2C(C(C(C(O2)COCC3=CC=CC=C3)OC4C(C(C(C(O4)COCC5=CC=CC=C5)O)O)OCC6=CC=CC=C6)OCC7=CC=CC=C7)OCC8=CC=CC=C8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COCC3=CC=CC=C3)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)COCC5=CC=CC=C5)O)O)OCC6=CC=CC=C6)OCC7=CC=CC=C7)OCC8=CC=CC=C8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H58O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90457140 | |
Record name | 4-Methoxyphenyl 2,3,6-tri-O-benzyl-4-O-(2,6-di-O-benzyl-beta-D-galactopyranosyl)-beta-D-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90457140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
899.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
358681-61-5 | |
Record name | 4-Methoxyphenyl 2,3,6-tri-O-benzyl-4-O-(2,6-di-O-benzyl-beta-D-galactopyranosyl)-beta-D-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90457140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.